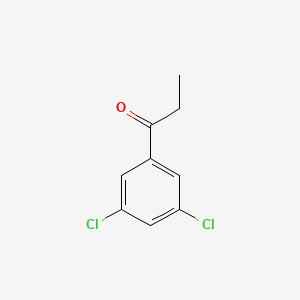

1-(3,5-Dichlorophenyl)propan-1-one

Description

Overview of Dichlorophenyl Moieties in Organic Chemistry

A moiety refers to a part of a molecule. The dichlorophenyl moiety consists of a benzene (B151609) ring substituted with two chlorine atoms. The position of these chlorine atoms significantly influences the electronic and steric properties of the molecule. For instance, the presence of a bulky N-6-benzhydryl-2,4-dichlorophenyl moiety can create steric hindrance, affecting the bond lengths and angles within a molecule. acs.org This steric influence is a critical factor in designing catalysts and new chemical entities where precise three-dimensional structure is key to function. The electron-withdrawing nature of the chlorine atoms also modifies the reactivity of the phenyl ring and adjacent functional groups.

Significance of Ketone Functional Groups in Synthetic and Medicinal Chemistry

Ketones are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to two carbon atoms. chemistrytalk.orgwikipedia.org This functional group is highly versatile and participates in a wide array of chemical reactions, including nucleophilic additions and aldol (B89426) condensations. chemistrytalk.orgbritannica.com Their reactivity makes them ideal intermediates for synthesizing complex organic molecules. britannica.com

In medicinal chemistry, the ketone group is a common feature in many pharmaceuticals. numberanalytics.com It can participate in hydrogen bonding, influencing a drug's solubility and its ability to bind to biological targets. wikipedia.org For example, the anti-inflammatory agent cortisone (B1669442) contains ketone groups that are crucial for its biological activity. chemistrytalk.orgbritannica.com The ability to use ketones as building blocks allows for the construction of diverse molecular architectures for drug discovery and development. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXWPKDEAPLDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659289 | |

| Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92821-92-6 | |

| Record name | 1-(3,5-Dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 3,5 Dichlorophenyl Propan 1 One

Advanced Synthetic Routes and Reaction Conditions

Direct Alkylation Strategies

While not a direct route to the ketone, direct alkylation of 1,3-dichlorobenzene (B1664543) is a crucial first step in some multi-step syntheses. The selective alkylation of 1,3-dichlorobenzene can be challenging due to the formation of isomers. For instance, the alkylation of m-dichlorobenzene with propylene (B89431) in the presence of an aluminum chloride catalyst can yield 2,4-dichlorocumene, which can then be isomerized to the desired 3,5-dichlorocumene. google.com The reaction conditions, including the ratio of reactants, catalyst concentration, temperature, and pressure of hydrogen chloride, must be carefully controlled to optimize the yield of the 3,5-dichloro isomer. google.com

Another approach involves the selective alkylation of a mixture of 1,3- and 1,4-dichlorobenzenes. google.com This process includes the alkylation of 1,3-dichlorobenzene, followed by isomerization of the resulting 2,4-dichloroalkylbenzene to 3,5-dichloroalkylbenzene. google.com Subsequent separation and transalkylation steps can then isolate the 3,5-dichloroalkylbenzene. google.com

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| m-Dichlorobenzene, Propylene | Aluminum chloride | Hydrogen chloride pressure | 2,4-Dichlorocumene (isomerizes to 3,5-Dichlorocumene) | High | google.com |

| 1,3- and 1,4-Dichlorobenzene mixture, Alkylating agent | Aluminum chloride | Sequential alkylation, isomerization, separation, transalkylation | 3,5-Dichloroalkylbenzene | 42% (for 3,5-dichlorocumene) | google.com |

Table 1: Direct Alkylation Strategies for 3,5-Dichlorinated Benzene (B151609) Derivatives

Friedel-Crafts Acylation Approaches

The most direct and widely employed method for synthesizing 1-(3,5-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene. chemguide.co.ukresearchgate.net This electrophilic aromatic substitution reaction involves the reaction of 1,3-dichlorobenzene with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.ukkhanacademy.orggoogle.com

The reaction proceeds by the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion then attacks the electron-rich benzene ring of 1,3-dichlorobenzene. The directing effects of the two chlorine atoms on the benzene ring favor substitution at the C-5 position, leading to the formation of this compound. The reaction is typically carried out in an inert solvent such as dichlorobenzene or 1,2-dichloroethane (B1671644). google.com The use of stoichiometric amounts of the catalyst is common, although greener alternatives using reusable solid catalysts like zeolites are being explored. researchgate.net

| Starting Material | Acylating Agent | Catalyst | Solvent | Product | Reference |

| 1,3-Dichlorobenzene | Propanoyl chloride | Aluminum chloride (AlCl₃) | Dichlorobenzene | This compound | google.com |

| 1,3-Dichlorobenzene | Propionic anhydride | Aluminum chloride (AlCl₃) | Not specified | This compound | |

| Benzofuran derivative | Acyl chloride | Zeolite Y | 1,2-Dichlorobenzene | Acylated benzofuran | researchgate.net |

Table 2: Friedel-Crafts Acylation for the Synthesis of Aromatic Ketones

Ring Expansion Techniques for Related Cyclobutyl Derivatives

Nucleophilic Substitution Reactions for Precursors

The synthesis of precursors for this compound can involve nucleophilic substitution reactions. For instance, the preparation of 1,3-dichloropropane, a potential starting material or fragment for more complex syntheses, can be achieved by reacting bis(3-hydroxypropyl)ether with hydrogen chloride. google.com This reaction proceeds via the formation of 3-chloropropanol as an intermediate. google.com While not directly leading to the target ketone, this highlights the role of nucleophilic substitution in creating the building blocks for its synthesis.

Claisen-Schmidt Condensation in the Synthesis of Related Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, leading to the formation of chalcones (1,3-diaryl-2-propen-1-ones). wikipedia.orgbyjus.com While this compound itself possesses α-hydrogens, it can participate in this reaction as the ketone component. For example, it could react with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative. This reaction is a variation of the aldol (B89426) condensation. wikipedia.org The reactivity of the aldehyde being generally higher than the ketone drives the reaction towards the formation of the cross-condensed product. pearson.com

| Reactants | Catalyst/Base | Product Type | Reference |

| Aldehyde/Ketone (with α-H) + Aromatic carbonyl (no α-H) | Base (e.g., NaOH) | Chalcone (α,β-unsaturated ketone) | wikipedia.orgbyjus.com |

| Enolizable aldehyde + Enolizable ketone | Base | Cross-aldol product | pearson.com |

Table 3: General Scheme of Claisen-Schmidt Condensation

Cyclocondensation Reactions for Heterocyclic Derivatives

While direct cyclocondensation reactions to form this compound are not typical, this ketone can serve as a starting material for the synthesis of various heterocyclic compounds through cyclocondensation. For example, it could react with binucleophilic reagents to form five- or six-membered heterocyclic rings. The specific nature of the resulting heterocyclic derivative would depend on the structure of the binucleophilic reagent used.

Mechanistic Investigations of Key Synthetic Transformations

The carbonyl group (C=O) in this compound is a primary site for chemical transformations, most notably nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

The general mechanism proceeds in two fundamental steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This results in the formation of a tetrahedral alkoxide intermediate where the oxygen atom carries a negative charge.

Protonation: The negatively charged oxygen atom of the intermediate is then protonated, typically by a solvent or a mild acid added during workup, to yield a neutral alcohol product.

This pathway is fundamental to reactions such as reductions with hydride reagents (e.g., NaBH₄) or the formation of cyanohydrins. The reactivity of the carbonyl group can be influenced by the electronic effects of the 3,5-dichlorophenyl group. The chlorine atoms are electron-withdrawing, which can slightly enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.

Further functionalization of the aromatic ring of this compound typically occurs via electrophilic aromatic substitution (EAS). masterorganicchemistry.com In these reactions, an electrophile (E⁺) replaces a hydrogen atom on the aromatic ring. minia.edu.eg The rate and regioselectivity (the position of substitution) are dictated by the directing effects of the substituents already present: the two chlorine atoms and the propionyl group (-COCH₂CH₃).

Directing Effects of Substituents:

Chlorine (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when the attack occurs at these positions. libretexts.org

Propionyl (-COCH₂CH₃): The acyl group is strongly deactivating and a meta-director. It deactivates the ring through both inductive effects and resonance, withdrawing electron density and making the ortho and para positions particularly electron-poor.

Regioselectivity: In this compound, the available positions for substitution are C2, C4, and C6. The two chlorine atoms are at positions 3 and 5. The propionyl group is at position 1.

The propionyl group directs incoming electrophiles to the positions meta to it, which are C5 and C3. Since these are already occupied by chlorine atoms, its directing effect primarily deactivates the other positions.

The chlorine atoms direct incoming electrophiles to the positions ortho and para to them. The positions ortho to the chlorine at C3 are C2 and C4. The position para to the chlorine at C3 is C6. Similarly, for the chlorine at C5, the ortho positions are C4 and C6, and the para position is C2.

Cyclodextrins, which are macrocyclic oligosaccharides, can act as supramolecular catalysts for reactions involving ketone-containing guest molecules. nih.govnih.gov The mechanism for cyclodextrin (B1172386) catalysis generally involves the formation of a host-guest inclusion complex. nih.gov

For a molecule like this compound, the hydrophobic 3,5-dichlorophenyl portion would likely be encapsulated within the hydrophobic cavity of the cyclodextrin, while the more polar propanone side chain may be positioned near the rim. This encapsulation serves several purposes:

Enhanced Solubility: It can increase the apparent aqueous solubility of a nonpolar substrate.

Site-Specific Reaction: It shields parts of the molecule while exposing the reactive site (the carbonyl group) to reagents in the aqueous phase.

Transition State Stabilization: The cyclodextrin can stabilize the transition state of a reaction, thereby lowering the activation energy and accelerating the reaction rate.

In the case of a reduction reaction catalyzed by β-cyclodextrin, the proposed mechanism involves the cyclodextrin forming an inclusion complex with the ketone. nih.gov This complex then interacts with the reducing agent (e.g., NaBH₄). The cyclodextrin acts as an "artificial enzyme," bringing the reactants into close proximity and facilitating the hydride transfer to the carbonyl carbon in a stereoselective manner, which can lead to the preferential formation of one enantiomer of the resulting alcohol. nih.gov

Catalytic hydrogenation is a common method for the reduction of aryl alkyl ketones to either the corresponding alcohol or the fully reduced alkane. libretexts.org The selective reduction of the carbonyl group in the presence of an aromatic ring is a key challenge, as the ring itself can be hydrogenated under harsh conditions. libretexts.orgbeilstein-journals.org

The general mechanism for the hydrogenation of a ketone on a metal catalyst surface (e.g., Palladium, Platinum, Rhodium) involves the following steps:

Adsorption: Both the ketone and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms. The first hydrogen adds to the carbonyl oxygen, and the second adds to the carbonyl carbon (or vice versa), proceeding through a half-hydrogenated intermediate.

Desorption: The resulting alcohol product desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

The choice of catalyst and reaction conditions is critical for selectivity. For aryl ketones, catalysts like palladium on carbon (Pd/C) are often used. libretexts.org However, to prevent further reduction (hydrogenolysis) of the benzylic alcohol to an alkane or reduction of the aromatic ring, milder conditions and more selective catalysts are employed. beilstein-journals.org For instance, specialized catalysts like Pd(0)EnCat™ 30NP have been shown to selectively reduce aromatic ketones to alcohols with high conversion rates under mild conditions (room temperature, atmospheric pressure of H₂), showing better selectivity than traditional Pd/C catalysts. beilstein-journals.orgnih.gov Rhodium complexes with specific ligands have also been developed for the selective hydrogenation of the aryl ring while leaving the ketone group intact. acs.org

Optimization of Synthetic Protocols

The optimization of synthetic procedures for transforming this compound relies heavily on the careful selection of catalysts and reagents to achieve high yield and selectivity.

For Catalytic Hydrogenation: The choice of catalyst is paramount in determining the reaction's outcome. While standard catalysts like 5% or 10% Pd/C are effective, they can sometimes lead to over-reduction. beilstein-journals.org Encapsulated catalysts, such as Pd(0)EnCat™ 30NP, offer a significant advantage by providing a microenvironment that enhances selectivity for the alcohol product and prevents hydrogenolysis. beilstein-journals.orgnih.gov The data below illustrates the superior performance of this encapsulated catalyst compared to standard heterogeneous palladium catalysts for the reduction of an analogous aromatic ketone.

Table 1: Comparison of Palladium Catalysts for the Hydrogenation of an Aromatic Ketone Data adapted from studies on analogous aromatic ketones.

For Cyclodextrin-Catalyzed Reactions: Optimization involves screening different types of cyclodextrins (α, β, γ) to find the best fit for the substrate, as the cavity size must be appropriate to form a stable inclusion complex. nih.gov Furthermore, chemically modified cyclodextrins can be synthesized to enhance catalytic activity. For instance, attaching functional groups to the rim of the cyclodextrin can introduce new catalytic sites or alter the binding affinity for the substrate and reagents, leading to improved reaction rates and selectivities. psu.edursc.org The electrophilicity of ketone groups within modified cyclodextrin catalysts has been shown to be an important factor for their efficiency in certain oxidation reactions. psu.edu

Table of Mentioned Compounds

Impact of Reaction Conditions (Temperature, Solvent, Duration)

The synthesis of aryl ketones such as this compound is often achieved through Friedel-Crafts acylation. In this reaction, an acyl group is introduced onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. byjus.comsigmaaldrich.com The efficiency and outcome of such syntheses are highly dependent on the specific reaction conditions, including temperature, solvent, and the duration of the reaction.

The choice of catalyst is a critical factor. Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are commonly used, but their catalytic performance varies, affecting the yield of the final product. numberanalytics.com For the acylation of toluene (B28343) with acetyl chloride, AlCl₃ has been shown to provide the highest yield compared to FeCl₃ and BF₃. numberanalytics.com A stoichiometric amount of the catalyst is often necessary because both the reactant and the ketone product can form complexes with the Lewis acid. organic-chemistry.org

Temperature plays a significant role in reaction kinetics and product distribution. For instance, in certain Friedel-Crafts alkylations, increasing the reaction temperature from 80°C to 120°C has been shown to impact yield. researchgate.net Similarly, for acylations, an optimal temperature is crucial; for the acylation of anisole, a temperature of 100°C was found to be optimal when using specific catalysts under microwave irradiation. acs.org Higher temperatures can sometimes lead to the formation of byproducts or decomposition. researchgate.net

The solvent system also exerts considerable influence. Solvents such as 1,2-dichloroethane are common, but modern approaches have explored greener alternatives, including ionic liquids and even solvent-free conditions, often in conjunction with microwave irradiation to accelerate the reaction. sigmaaldrich.comorganic-chemistry.orgacs.org The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the formation of undesirable side products.

Table 1: Comparative Performance of Lewis Acid Catalysts in a Model Friedel-Crafts Acylation

| Catalyst | Yield (%) |

|---|---|

| Aluminum chloride (AlCl₃) | 85 |

| Ferric chloride (FeCl₃) | 70 |

| Boron trifluoride (BF₃) | 55 |

Data based on the acylation of toluene with acetyl chloride, as a representative model for catalyst efficiency. numberanalytics.com

Stereoselective Synthesis and Chiral Induction for Related Compounds

While this compound is a prochiral ketone, its reduction leads to the formation of a chiral center at the carbinol carbon, producing a racemic mixture of 1-(3,5-dichlorophenyl)propan-1-ol. The synthesis of enantiomerically pure or enriched chiral alcohols is of great interest, and several methods have been developed for the stereoselective reduction of related ketones.

One powerful approach is the asymmetric hydrogenation of ketones using chiral metal catalysts. For example, both enantiomers of 1-arylpropan-1-ols can be synthesized in high yields and with excellent enantioselectivity (up to 99% enantiomeric excess, ee) using atropisomeric diphosphine/ruthenium complexes as catalysts. sctunisie.org This method involves the hydrogenation of a related β-keto ester, where the chiral catalyst controls the stereochemical outcome of the reduction. sctunisie.org

Another effective strategy for chiral induction is biocatalysis. The enantiocomplementary bioreduction of related ketones, such as 1-(arylsulfanyl)propan-2-ones, has been successfully demonstrated using whole-cell biocatalysts. nih.gov Wild-type yeast strains and recombinant alcohol dehydrogenases (ADHs) from organisms like Lactobacillus kefir can reduce ketones to their corresponding (S)- or (R)-alcohols with high conversion rates and selectivities often exceeding 95% ee. nih.gov These biocatalytic methods offer a green and highly selective route to chiral alcohols under mild reaction conditions. The existence of commercial listings for compounds like (R)-1-(3,5-Dichlorophenyl)propan-1-amine further suggests that stereoselective synthetic routes are established for derivatives of this class. bldpharm.com

Derivatization and Functionalization Reactions

Oxidation Reactions of Ketone and Aromatic Moieties

The ketone functional group in this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. For this compound, the migration can involve either the 3,5-dichlorophenyl group or the ethyl group. Based on established migratory preferences, the aryl group has a higher migratory aptitude than a primary alkyl group. chemistrysteps.com Therefore, the 3,5-dichlorophenyl group is expected to migrate, yielding ethyl 3,5-dichlorobenzoate as the primary product.

Table 2: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation

| Migratory Group | Relative Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl (Phenyl) | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table presents a generalized order of migratory preference. organic-chemistry.orgchemistrysteps.com

Reduction Reactions of the Ketone Group to Alcohol

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(3,5-Dichlorophenyl)propan-1-ol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

Commonly used reagents for this purpose are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Sodium borohydride is a milder and more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol. In contrast, lithium aluminum hydride is a much more powerful reducing agent that reacts violently with protic solvents and must be used in anhydrous, non-reactive ethers like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction with LiAlH₄ is typically followed by an aqueous or acidic workup to hydrolyze the intermediate aluminum alkoxide complex and liberate the final alcohol product. chemguide.co.uk

Table 3: Comparison of Common Hydride Reducing Agents for Ketone Reduction

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Mild and selective | Very strong and reactive |

| Solvents | Protic (e.g., ethanol, methanol) | Aprotic, anhydrous (e.g., diethyl ether, THF) |

| Safety | Relatively safe to handle | Highly reactive with water, pyrophoric |

| Workup | Simple | Requires careful quenching and hydrolysis |

Nucleophilic Aromatic Substitution of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. masterorganicchemistry.comlibretexts.org For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.orgyoutube.com

In this compound, the propiophenone (B1677668) group (-C(O)CH₂CH₃) is an electron-withdrawing group due to the carbonyl. However, its activating effect is generally considered moderate compared to powerful activating groups like nitro (-NO₂) groups. The two chlorine atoms are also electron-withdrawing but are located meta to each other. In a typical SNAr reaction, electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the intermediate via resonance. masterorganicchemistry.com

Given that the ketone group is meta to both chlorine atoms, it cannot provide resonance stabilization to an intermediate formed by nucleophilic attack at either chlorinated carbon. Therefore, nucleophilic aromatic substitution on this compound is expected to be difficult under standard SNAr conditions. The reaction would likely require very strong nucleophiles (e.g., NaNH₂) and/or harsh reaction conditions, such as high temperatures, to proceed. libretexts.org

Biological and Biomedical Research Applications of 1 3,5 Dichlorophenyl Propan 1 One Analogues

Anticancer Potential and Mechanisms of Action

Research into 1-(3,5-dichlorophenyl)propan-1-one analogues has revealed their ability to combat cancer through several distinct and sometimes overlapping mechanisms. These compounds have been shown to induce cell death in various cancer cell lines and interfere with crucial enzymatic pathways that are often dysregulated in malignancies.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., A-431, Jurkat)

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells, a property known as cytotoxicity. Analogues featuring the dichlorophenyl group have demonstrated significant cytotoxic effects across a range of human cancer cell lines.

Notably, chalcone (B49325) analogues, which share a three-carbon α,β-unsaturated ketone core, have shown promise. One such compound, (2E)-1-(3',4',5'-trimethoxyphenyl)-3-(3,5-dichlorophenyl)-2-propen-1-one, exhibited potent cytotoxicity against the human T-cell leukemia cell line, Jurkat, with a half-maximal inhibitory concentration (IC50) of 0.50 µM. nih.gov This indicates that the compound is effective at killing these cancer cells at a sub-micromolar concentration.

The Jurkat cell line has been a frequent subject of study for these analogues. Pyrido[2,3-d]pyrimidine derivatives containing a 6-(2,6-dichlorophenyl) group were found to be selective towards Philadelphia chromosome-positive cells, showing no potent cytotoxic activity against Philadelphia chromosome-negative Jurkat cells, which underscores their potential for targeted therapy. nih.gov In other studies, spirooxindole analogues with dichlorophenyl groups and N-(3,5-dichlorophenyl)pyrazoline derivatives also demonstrated cytotoxicity against Jurkat cells. tandfonline.comrsc.org

Beyond leukemia, these analogues have been tested against solid tumor cell lines. For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, effectively inhibited the survival and clonogenic potential of lung cancer cells. acs.org Another analogue, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), was found to be cytotoxic to HepG2 liver cancer cells, with a lethal concentration (LC50) of 233.0 µM in wild-type cells. researchgate.netdergipark.org.tr

Table 1: In vitro Cytotoxicity of Dichlorophenyl Analogues

| Compound/Analogue Class | Cell Line | Measurement | Value (µM) | Citation |

|---|---|---|---|---|

| (2E)-1-(3',4',5'-trimethoxyphenyl)-3-(3,5-dichlorophenyl)-2-propen-1-one | Jurkat | IC50 | 0.50 | nih.gov |

| (2E)-1-(3',4',5'-trimethoxyphenyl)-3-(3,5-dichlorophenyl)-2-propen-1-one | REH | IC50 | 0.73 | nih.gov |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (wild type) | LC50 | 233.0 | researchgate.netdergipark.org.tr |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 transfected) | LC50 | 160.2 | researchgate.net |

Modulation of Human Thymidylate Synthase Enzyme

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. dergipark.org.tr The inhibition of TS can halt DNA synthesis, thereby stopping the proliferation of rapidly dividing cancer cells. Several dichlorophenyl-containing compounds have been identified as inhibitors of this enzyme.

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide (B1670390) is one such molecule recognized for its ability to inhibit thymidylate synthase, disrupting nucleotide synthesis and leading to reduced cancer cell proliferation. Similarly, research into pyrrolo[2,3-d]pyrimidine-based antifolates identified a 3',4'-dichlorophenyl analogue as a potential inhibitor of TS. acs.org Further studies on 1,2,3-triazole-1,3,4-oxadiazole hybrids have also highlighted the role of dichlorophenyl-bearing compounds in TS inhibition. dergipark.org.tr While not a direct inhibitor of TS, a 3,4-dichlorophenyl piperidine (B6355638) derivative was found to inhibit thymidine (B127349) monophosphate kinase, another key enzyme in the same nucleotide synthesis pathway. tandfonline.com

Inhibition of Kinase Activity (e.g., CK2, EGFRT790M)

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Dichlorophenyl analogues have been developed to target several important kinases.

Casein Kinase 2 (CK2): Novel amino alcohol derivatives have been synthesized as potent dual inhibitors of CK2 and PIM-1, two serine/threonine kinases implicated in cell growth and survival. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that often drives tumor growth. The T790M mutation in EGFR confers resistance to first-generation inhibitors. A complex pyrrolo[2,3-d]pyrimidine derivative has been discovered as a potent and irreversible inhibitor of T790M-containing EGFR mutants. rsc.org Other studies have shown that pyrazoline derivatives with a 3,5-diphenyl structure can act as potent EGFR inhibitors. tandfonline.com Furthermore, molecular docking studies of a spirooxindole analogue containing a 2,4-dichlorophenyl group confirmed favorable binding within the EGFR active site, suggesting a mechanism for its observed cytotoxicity. rsc.org

Abl Kinase: The Abl tyrosine kinase is a key target in chronic myeloid leukemia (CML). A study on the structure-activity relationship of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones identified them as potent Abl kinase inhibitors, highlighting their potential for the targeted therapy of CML. nih.gov

Interaction with PI3Kα/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its frequent activation in human cancers makes it a prime target for drug development. researchgate.net Due to the structural similarity between the kinase domains of PI3K and mTOR, it is possible to develop dual inhibitors that target both, potentially leading to a more effective anticancer response. researchgate.net

Research has led to the discovery of tetra-substituted thiophenes containing a dichlorophenyl group that are highly selective inhibitors of PI3Kα, showing over 7000-fold selectivity against mTOR. researchgate.net Conversely, other research has focused on dual PI3K/mTOR inhibitors. researchgate.netresearchgate.net The link between this pathway and other cellular processes is also being explored. For instance, the PI3K/mTOR pathway is known to activate the AF1 domain of the estrogen receptor (ER), contributing to endocrine resistance in breast cancer. nih.govnih.gov A compound named SAR439859, which includes a 6-(2,4-dichlorophenyl) moiety, has been developed as a selective estrogen receptor degrader (SERD), indirectly impacting this signaling axis. nih.gov

Binding to ATP Binding Site of DNA Topoisomerase II

DNA topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication and transcription. It functions by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then resealing it. This process is dependent on the binding and hydrolysis of ATP. researchgate.net Inhibitors that target the enzyme's ATP binding site can block its function, leading to DNA damage and cell death.

Several dichlorophenyl analogues have been investigated as inhibitors that function through this mechanism. Molecular docking studies have shown that novel pyrazoline and pyrimidine (B1678525) derivatives with N-3,5-dichlorophenyl groups can fit into the ATP binding site of DNA topoisomerase II. researchgate.netsci-hub.se A sulfur-containing heterocyclic thiophene (B33073) derivative was also successfully docked with the ATP binding site of the human topoisomerase IIα isoform (PDB ID: 1ZXM). sci-hub.se Further virtual screening efforts have identified nicotinonitrile derivatives with a 2,4-dichlorophenyl group as potential topoisomerase II inhibitors that interact with this critical binding pocket. researchgate.net

Influence on Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that form the cellular cytoskeleton and the mitotic spindle, which is essential for chromosome segregation during cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. tandfonline.com

A number of dichlorophenyl analogues have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site on β-tubulin. researchgate.net The chalcone analogue (2E)-1-(3',4',5'-trimethoxyphenyl)-3-(3,5-dichlorophenyl)-2-propen-1-one was shown to inhibit tubulin assembly as effectively as colchicine. nih.gov Other classes of compounds, including Combretastatin A-4 (CA-4) analogues and derivatives of 1,2,4-triazole (B32235) and 1H-pyrazolo[3,4-b]pyridine containing dichlorophenyl groups, have also demonstrated significant activity as tubulin polymerization inhibitors. tandfonline.comresearchgate.netsci-hub.seescholarship.org

Rad6B Inhibitory Activity

Current research available in the public domain does not indicate that analogues of this compound have been specifically investigated for Rad6B inhibitory activity. The Rad6B ubiquitin-conjugating enzyme is a target of interest in cancer research, and while various chemical scaffolds have been explored as inhibitors, compounds containing the 3,5-dichlorophenylpropan-1-one backbone have not been a primary focus in published studies.

Antimicrobial Activity

Analogues of this compound have demonstrated notable potential as antimicrobial agents, with research exploring their efficacy against a range of bacterial pathogens.

Efficacy against Gram-Positive and Gram-Negative Bacteria

The 3,5-dichlorophenyl moiety has been incorporated into various molecular frameworks to assess their antibacterial properties. For instance, a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, which share a disubstituted phenyl ring, were tested against a panel of bacteria. researchgate.net Among these, the C-4-chloropropyl derivative showed potent activity against both Gram-positive and Gram-negative strains. researchgate.net This suggests that the presence of a dichlorinated phenyl ring can contribute to broad-spectrum antibacterial action. researchgate.net

In another study, a novel antibacterial compound, 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC), demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. nih.gov While its activity against Gram-negative bacteria was initially lower, the inclusion of an efflux pump inhibitor, phenylalanine arginyl β-naphthylamide (PAβN), or the lipopeptide antibiotic polymyxin (B74138) B, markedly enhanced its efficacy. nih.gov This indicates that some dichlorophenyl-containing compounds may be effective against multidrug-resistant Gram-negative bacteria when used in combination therapies. nih.gov

| Compound/Analogue Class | Target Bacteria | Key Findings |

| 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues | Gram-positive and Gram-negative bacteria | The C-4-chloropropyl derivative exhibited the highest activity against both types of bacteria. researchgate.net |

| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Staphylococcus aureus, Enterococcus faecium, Gram-negative bacteria | Potent against Gram-positive bacteria. Efficacy against Gram-negative bacteria was significantly increased with the use of an efflux pump inhibitor. nih.gov |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis energetics disruption)

The fight against tuberculosis has spurred the investigation of novel chemical entities that can effectively target Mycobacterium tuberculosis, including its drug-resistant strains. Analogues featuring the 3,5-dichlorophenyl group have emerged as promising candidates, particularly those that disrupt the pathogen's energy metabolism.

| Compound | Mechanism of Action |

| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Disruption of Mycobacterium tuberculosis energetics. researchgate.net |

Enzyme Inhibition and Receptor Modulation Studies

The 3,5-dichlorophenyl scaffold is a valuable pharmacophore in the design of molecules that can interact with specific biological targets such as enzymes and neurotransmitter receptors.

Interaction with Specific Enzymes

Analogues of this compound have been found to inhibit specific enzymes, suggesting their potential as therapeutic agents or research tools. One such analogue, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has been shown to be a substrate for and an influencer of cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov The cytotoxicity of DCPT was found to be partially dependent on its biotransformation by CYP3A4, indicating a direct interaction with this key metabolic enzyme. nih.gov

Furthermore, (3,5-dichlorophenyl)pyridine-derived compounds have been identified as potent inhibitors of furin, a proprotein convertase involved in the processing of various proteins, including those from pathogenic viruses. researchgate.net These inhibitors bind to a cryptic hydrophobic pocket in the furin catalytic cleft, demonstrating a novel mechanism of action. researchgate.net

| Compound/Analogue Class | Target Enzyme | Key Findings |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytochrome P450 3A4 (CYP3A4) | DCPT cytotoxicity is partially dependent on CYP3A4 metabolism, indicating enzyme interaction. nih.gov |

| (3,5-dichlorophenyl)pyridine derivatives | Furin | These compounds are potent, competitive inhibitors that bind to a cryptic pocket in the enzyme. researchgate.net |

Antagonistic Activity at Neurotransmitter Receptors

The dichlorophenyl group is a common feature in ligands designed to target neurotransmitter receptors. While specific research on this compound analogues as neurotransmitter receptor antagonists is limited, related structures with dichlorophenyl substitutions have shown significant activity. For example, compounds with a 2,3-dichlorophenyl moiety have been developed as potent and selective antagonists for the dopamine (B1211576) D3 receptor. nih.gov These antagonists are being investigated for their potential in treating neurological and psychiatric disorders. nih.gov

Although not the 3,5-isomer, these findings suggest that the dichlorophenyl motif is a key element for achieving high affinity and selectivity at certain neurotransmitter receptors. Further research is needed to determine if the specific 3,5-dichloro substitution pattern can yield potent and selective antagonists for various neurotransmitter receptors.

| Compound Class (related structures) | Target Receptor | Key Findings |

| N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl)arylcarboxamides | Dopamine D3 Receptor | Potent and selective antagonists with potential for treating neurological disorders. nih.gov |

Pharmacological Applications and Drug Development Prospects

The 3,5-dichlorophenyl moiety, a key feature of this compound, is a common feature in a variety of compounds investigated for their pharmacological potential. This structural element is often utilized as a building block in the design of new therapeutic agents due to the influence of the chlorine atoms on the molecule's electronic properties and binding capabilities with biological targets.

While direct utilization of this compound as an intermediate in the synthesis of marketed pharmaceuticals is not extensively documented in publicly available literature, its structural framework is integral to the synthesis of various experimental compounds. For instance, the closely related compound, 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, is a key intermediate in the preparation of isoxazoline-substituted benzamides, which have been investigated for their pesticidal activity. google.comunifiedpatents.com This highlights the utility of the dichlorophenyl ketone structure in accessing complex molecules, a principle that is readily applicable to pharmaceutical synthesis.

Medicinal chemists often utilize such "building blocks" to create libraries of related compounds for screening against various biological targets. umich.educsmres.co.uk The synthesis of novel therapeutic agents frequently involves a multi-step process where a core scaffold, such as this compound, is sequentially modified to optimize activity and selectivity. medihealthpedia.com For example, the synthesis of potent and selective acetylcholinesterase inhibitors has been achieved using 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, demonstrating the versatility of the propan-1-one backbone in drug design. nih.gov

Analogues of this compound have shown promise in several areas of biomedical research, particularly as antifungal and cytotoxic agents.

Antifungal Activity:

A significant area of investigation for analogues of this compound is in the development of new antifungal agents. The emergence of drug-resistant fungal strains necessitates the discovery of novel therapeutic options. nih.gov Azole antifungal drugs, a major class of antifungals, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.govmdpi.com

Researchers have synthesized a series of new azole derivatives by combining structural features of existing drugs like fluconazole (B54011) and ketoconazole. nih.gov These studies have yielded compounds with potent activity against Candida albicans, a common cause of fungal infections. While not directly using the 3,5-dichloro substitution pattern, these studies underscore the importance of the substituted phenylpropanone scaffold in designing new CYP51 inhibitors.

Another study focused on the synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols as analogues of fluconazole. These compounds, which feature a dichlorophenyl group, were designed to inhibit fungal growth and several derivatives exhibited significant anti-Candida activity. researchgate.net

Cytotoxic Activity:

The development of new anticancer agents is another area where analogues of this compound have been explored. The dichlorophenyl group is a feature in some compounds investigated for their ability to kill cancer cells.

For example, research into 1,3-diphenyl-3-(phenylthio)propan-1-ones, which are structurally related to the target compound, has demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). nih.gov These compounds were found to be more potent than the reference drug tamoxifen (B1202) in in-vitro studies.

Furthermore, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), which contains the same dichlorophenyl moiety, have shown it to be cytotoxic to liver cells (HepG2). nih.gov This cytotoxicity was found to be partially dependent on metabolism by the cytochrome P450 enzyme CYP3A4. nih.gov While hepatotoxicity is an undesirable side effect, understanding the mechanisms of cytotoxicity is crucial for designing safer and more effective drugs.

The following table summarizes the biological activities of some analogues of this compound:

| Compound Analogue Class | Biological Activity | Research Findings |

|---|---|---|

| Azole Derivatives | Antifungal | Inhibition of lanosterol 14α-demethylase (CYP51) in Candida albicans. nih.govmdpi.com |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Antifungal | Potent anti-Candida activity. researchgate.net |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic | High cytotoxic activity against MCF-7 breast cancer cells. nih.gov |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxic | Cytotoxicity in HepG2 liver cells, mediated in part by CYP3A4. nih.gov |

| 1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-ones | Acetylcholinesterase Inhibition | Potent and selective inhibition of acetylcholinesterase. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR).

For 1-(3,5-Dichlorophenyl)propan-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (-CH2-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH3) protons, due to spin-spin coupling. The dichlorinated phenyl ring would display signals in the aromatic region, with their multiplicity and chemical shift influenced by the symmetrical chlorine substitution.

Similarly, the ¹³C NMR spectrum would provide complementary information, showing unique signals for the carbonyl carbon, the two carbons of the ethyl group, and the distinct carbons of the dichlorophenyl ring. While the general principles of NMR are well-established for structural elucidation, specific, detailed experimental data such as chemical shifts and coupling constants for this compound are not widely reported in publicly accessible academic literature.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This technique is vital for confirming the molecular weight of a compound and can offer insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₈Cl₂O, the monoisotopic mass is 201.99522 Da. nih.gov

High-resolution mass spectrometry can confirm this mass with high accuracy, thereby verifying the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. The analysis can detect various adducts of the molecule, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 203.00250 |

| [M+Na]⁺ | 224.98444 |

| [M-H]⁻ | 200.98794 |

| [M+NH₄]⁺ | 220.02904 |

| [M+K]⁺ | 240.95838 |

| [M]⁺ | 201.99467 |

Data sourced from computational predictions. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions.

Despite the power of this technique, a search of publicly available scientific and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. The successful application of this method depends on the ability to grow a high-quality single crystal of the compound, which can be a challenging process.

Without a determined crystal structure, a detailed experimental analysis of the geometric parameters, such as specific bond lengths and angles for this compound, is not possible. Such data is exclusively derived from X-ray crystallographic studies.

The study of intermolecular and intramolecular interactions is crucial for understanding the physical properties of a compound in its solid state. These interactions, which can include hydrogen bonds and other non-covalent forces, dictate how molecules arrange themselves in a crystal lattice. As no crystal structure is publicly available for this compound, a discussion of its specific intermolecular interactions cannot be conducted.

Details regarding the crystal packing, such as the formation of centrosymmetric dimers or other motifs, are unknown for this compound. This information can only be obtained through successful X-ray crystallographic analysis.

Thin-Layer Chromatography (TLC) for Purity Verification

Thin-Layer Chromatography (TLC) is a rapid and effective chromatographic technique used to separate mixtures, identify compounds, and assess the purity of a substance. In the context of synthesizing this compound, TLC would be routinely used to monitor the progress of the chemical reaction and to evaluate the purity of the final product.

The technique involves spotting the compound onto a plate coated with a stationary phase (commonly silica gel) and developing it in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity can be assessed by the presence of a single spot, and the retention factor (Rf) value can be used for identification under specific conditions. However, specific validated TLC methods, including details on stationary and mobile phases for this compound, are not extensively detailed in the available literature.

Future Research Directions and Translational Perspectives

Exploration of Structure-Activity Relationships for Enhanced Efficacy

A critical avenue for future research lies in the systematic exploration of the structure-activity relationships (SAR) of 1-(3,5-Dichlorophenyl)propan-1-one. Such studies are fundamental to understanding how modifications to its chemical structure influence its biological activity. Key areas of investigation would involve alterations to both the dichlorophenyl ring and the propanone side chain.

Modifications to the dichlorophenyl ring could include:

Varying the position and number of chlorine atoms: Investigating isomers with chlorine atoms at different positions on the phenyl ring could reveal the importance of the 3,5-dichloro substitution pattern for any observed biological activity.

Introducing other substituents: Replacing one or both chlorine atoms with other functional groups (e.g., fluoro, bromo, methyl, methoxy) would help to elucidate the role of electronics and sterics in molecular interactions.

Alterations to the propanone side chain could involve:

Changing the length of the alkyl chain: Synthesizing analogues with shorter (ethanone) or longer (butanone, pentanone) chains could determine the optimal chain length for biological efficacy.

Introducing functional groups on the alkyl chain: The incorporation of hydroxyl, amino, or other polar groups could enhance solubility and introduce new interaction points with biological targets.

These SAR studies would provide valuable data for the rational design of more potent and selective analogues. For instance, in a series of N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine derivatives, modifications to the dichlorophenyl moiety were found to be crucial for their biological activity. researchgate.net

Development of Novel Analogues with Improved Biological Profiles

Building upon the insights gained from SAR studies, the development of novel analogues of this compound with enhanced biological profiles is a logical next step. The synthesis of new derivatives could be achieved through various established organic chemistry methodologies. For example, the propanone moiety can serve as a handle for a variety of chemical transformations, including alpha-functionalization and condensation reactions. nih.govsemanticscholar.orgresearchgate.netmdpi.com The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones has demonstrated the feasibility of modifying the propanone backbone to create compounds with cytotoxic effects. nih.gov

The goals for developing new analogues would be to:

Increase potency and efficacy: Fine-tuning the molecular structure to maximize interactions with a specific biological target.

Enhance selectivity: Modifying the structure to minimize off-target effects and potential toxicity.

Improve pharmacokinetic properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for potential therapeutic applications.

The synthesis and biological evaluation of aza-Michael adducts of trans-chalcone to form 1,3-diaryl-3-(arylamino)propan-1-one derivatives have been reported as potential alpha-amylase inhibitors, showcasing a viable synthetic route for creating biologically active propanone analogues. nih.govsemanticscholar.org

Integration of In Silico and Experimental Approaches in Drug Discovery

To accelerate the discovery and optimization of bioactive analogues of this compound, a synergistic approach integrating computational (in silico) and experimental methods is essential. scispace.comresearchgate.netnih.govherts.ac.uk In silico techniques can play a crucial role in the early stages of drug discovery by predicting the biological activity and ADME properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. scispace.comresearchgate.netnih.govresearchgate.net

Key in silico methods that could be applied include:

Molecular Docking: To predict the binding modes and affinities of analogues with specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop mathematical models that correlate chemical structure with biological activity, enabling the prediction of the potency of unsynthesized compounds. researchgate.net

Pharmacophore modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity.

Experimental validation of in silico predictions through chemical synthesis and biological screening is paramount. This iterative cycle of computational design, chemical synthesis, and biological testing can significantly streamline the drug discovery process, saving time and resources. biorxiv.org The use of deep learning approaches for predicting the bioactivity of compounds is also a rapidly advancing field that could be leveraged. benthamdirect.com

Potential Applications in Agricultural Chemicals Research

The 3,5-dichlorophenyl moiety is present in a number of commercially available agricultural chemicals, suggesting that this compound and its derivatives could have potential applications in this sector. For instance, dichlorodiphenyltrichloroethane (DDT), despite its environmental concerns, was a highly effective insecticide. nih.govacs.org More relevantly, compounds containing a dichlorophenyl group have been investigated for their herbicidal and fungicidal properties. scielo.br

Future research in this area could focus on:

Screening for herbicidal activity: Evaluating the potential of this compound and its analogues to inhibit the growth of common weeds.

Assessing fungicidal properties: Testing the efficacy of these compounds against various plant pathogenic fungi. For example, a study on 3-(dichlorophenyl)isocoumarins demonstrated their potential as plant and fungus growth inhibitors. scielo.br

Investigating insecticidal potential: Exploring the activity of these compounds against common agricultural pests.

The development of new agricultural chemicals is crucial for ensuring food security, and the dichlorophenyl scaffold present in this compound makes it a candidate for further investigation in this field.

Considerations for Material Science Applications

Aromatic ketones are a class of compounds that can be used as building blocks for high-performance polymers. americhem.comtandfonline.comtandfonline.comtechnavio.org These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance. americhem.comtandfonline.comtandfonline.com The structure of this compound, with its aromatic ring and ketone functional group, suggests its potential utility in material science.

Potential research directions include:

Polymer synthesis: Investigating the use of this compound as a monomer or a co-monomer in the synthesis of novel polymers. The ketone group can participate in various polymerization reactions. wikipedia.org

Development of functional materials: The presence of chlorine atoms could impart flame-retardant properties to polymers incorporating this molecule. Furthermore, the aromatic nature of the compound could contribute to desirable optical or electronic properties.

Cross-linking agent: The ketone functionality could be utilized for cross-linking existing polymer chains to enhance their properties.

The exploration of this compound in material science could lead to the development of new materials with tailored properties for a range of applications, from aerospace to electronics. technavio.org The versatility of aromatic ketones in chemical synthesis also opens up possibilities for their use in creating a variety of valuable aromatic compounds for materials science. azom.com

Q & A

Q. What are the standard synthetic routes for 1-(3,5-Dichlorophenyl)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or Grignard reagent-mediated reactions. For example:

- Grignard Route : React 3,5-dichlorobromobenzene with magnesium to form a Grignard reagent, followed by quenching with propionyl chloride. Optimal conditions include anhydrous THF at 0–5°C and inert atmosphere .

- Friedel-Crafts : Use AlCl₃ as a catalyst in dichloromethane with propionic anhydride. Yields (~60–75%) depend on stoichiometry and reaction time .

Critical Parameters : Moisture control, catalyst purity, and temperature gradients significantly affect side-product formation (e.g., di- or tri-substituted by-products).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (CH₃), δ 2.8–3.1 ppm (CH₂CO), and aromatic protons at δ 7.4–7.6 ppm (meta-Cl substituents split signals) .

- FT-IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 203.07 (C₉H₈Cl₂O) with fragmentation patterns confirming Cl loss .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (LD₅₀ data pending). Causes eye/skin irritation .

- PPE : Use nitrile gloves, lab coat, and fume hood. Store in airtight containers away from oxidizers.

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation) be minimized during synthesis?

- Methodological Answer :

- Kinetic Control : Slow addition of acylating agents (e.g., propionyl chloride) to prevent exothermic side reactions.

- Catalyst Optimization : Use Lewis acids like FeCl₃ instead of AlCl₃ to reduce poly-substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity for the 3,5-dichloro position .

Q. What strategies identify and quantify impurities such as 2-Bromo-1-(3,5-dichlorophenyl)propan-1-one in the final product?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 60:40 acetonitrile/water (0.1% TFA). Retention time for the brominated impurity is ~12.3 min (vs. 9.8 min for the target compound) .

- LC-MS/MS : Confirm impurities via isotopic patterns (e.g., bromine’s ¹:¹ ⁷⁹Br/⁸¹Br doublet) .

- ICH Guidelines : Classify impurities as organic (>0.1% threshold), inorganic (residual catalysts), or residual solvents (e.g., THF) .

Q. How do computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate LUMO energy (~-1.8 eV), indicating susceptibility to nucleophilic attack at the carbonyl group .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on transition-state stabilization .

Q. What role does this compound play in synthesizing trifluoromethylated analogs for medicinal chemistry?

- Methodological Answer :

- Fluorination Routes : React with sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) to replace the ketone oxygen with CF₂ or CF₃ groups. Yields depend on stoichiometry (e.g., 2:1 SF₄:ketone ratio gives 72% 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) .

- Biological Screening : Trifluoromethyl derivatives show enhanced metabolic stability in CYP450 enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.